![molecular formula C17H26N2O2 B1270734 (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate CAS No. 303111-41-3](/img/structure/B1270734.png)
(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate
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Overview
Description
“(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 169750-00-9 . It has a molecular weight of 290.41 and its IUPAC name is tert-butyl (3S)-1-benzyl-3-pyrrolidinyl (methyl)carbamate .
Molecular Structure Analysis
The molecular formula of this compound is C17H26N2O2 . The InChI code is 1S/C17H26N2O2/c1-17(2,3)21-16(20)18(4)15-10-11-19(13-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 . The compound has a stereogenic center, which contributes to its stereochemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.4 g/mol . It has an XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has six rotatable bonds .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Drug Intermediates : It has been used in the synthesis of important drug intermediates. A study by Geng Min (2010) describes a cost-efficient and environmentally friendly seven-step process starting from itaconic acid ester for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate (Geng Min, 2010).
Crystal Structure Analysis : This compound has been used in studying crystal structures. In a study by Das et al. (2016), two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, were synthesized and characterized using X-ray diffraction, highlighting the interplay of hydrogen bonds in crystal packing (Das et al., 2016).
Chiral Synthesis : The compound is involved in asymmetric Mannich reactions for the synthesis of chiral amino carbonyl compounds, as demonstrated in a study by Yang et al. (2009) (Yang, Pan, & List, 2009).
Catalytic Applications : In a study by Pušavec et al. (2014), the compound was used in Cu(I)-catalyzed [3+2] cycloadditions, showcasing its role in facilitating regio- and stereo-selective cycloaddition reactions (Pušavec et al., 2014).
Material Science and Organic Chemistry
Metalation and Alkylation : Sieburth et al. (1996) explored the metalation and reaction with electrophiles of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, leading to the synthesis of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Isomorphous Crystal Structures : A study by Baillargeon et al. (2017) showed its use in understanding isomorphous crystal structures through the analysis of chlorodiacetylene and iododiacetylene derivatives (Baillargeon et al., 2017).
Diels-Alder Reactions : It's used in the preparation of compounds for Diels-Alder reactions, as reported by Padwa, Brodney, & Lynch (2003) (Padwa, Brodney, & Lynch, 2003).
Miscellaneous Applications
Pharmaceutical Intermediates : Zhao et al. (2017) described a method for synthesizing an intermediate crucial for biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Synthesis of Functionalised Carbamates : Ortiz, Guijarro, & Yus (1999) researched the synthesis of functionalised carbamates, demonstrating the versatility of (S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate in various chemical reactions (Ortiz, Guijarro, & Yus, 1999).
Future Directions
properties
IUPAC Name |
tert-butyl N-[[(3S)-1-benzylpyrrolidin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRKPCRXBAHJGS-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363906 |
Source
|
Record name | tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate | |
CAS RN |
303111-41-3 |
Source
|
Record name | tert-Butyl {[(3S)-1-benzylpyrrolidin-3-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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